molecular formula C30H28BrN3O4 B11624717 diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11624717
M. Wt: 574.5 g/mol
InChI Key: QSNHXQMLDAFBAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-bromophenylhydrazine with acetophenone to form the pyrazole ring. This intermediate is then reacted with diallyl malonate under basic conditions to form the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Mechanism of Action

The mechanism of action of diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart from similar compounds is the presence of the 4-bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer distinct advantages in specific applications, such as enhanced binding affinity to certain biological targets .

Properties

Molecular Formula

C30H28BrN3O4

Molecular Weight

574.5 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H28BrN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3

InChI Key

QSNHXQMLDAFBAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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